FA-Arg-Leu-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]pentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O5/c1-12(2)11-15(18(27)28)24-17(26)14(6-3-9-22-19(20)21)23-16(25)8-7-13-5-4-10-29-13/h4-5,7-8,10,12,14-15H,3,6,9,11H2,1-2H3,(H,23,25)(H,24,26)(H,27,28)(H4,20,21,22)/b8-7+/t14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRMONTXURLKSJ-JSMHICHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C=CC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)/C=C/C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide on the Biological Function of Chromogenic ACE Substrates for Drug Discovery and Research
A Note to the Reader: This guide was initially requested to focus on the biological function of FA-Arg-Leu-OH as a substrate for the Angiotensin-Converting Enzyme (ACE). However, a comprehensive review of the scientific literature and available technical documentation did not yield evidence to support that FA-Arg-Leu-OH serves as a substrate for ACE. The primary applications found for this peptide are in the fields of peptide synthesis and as a component in targeted drug delivery systems.[1]
It is highly probable that the intended topic of interest was a well-established chromogenic substrate for ACE, N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG) . FAPGG is a widely utilized and extensively documented synthetic substrate for quantifying ACE activity and screening for its inhibitors.[2][3][4][5] Therefore, this guide has been expertly curated to provide an in-depth technical overview of FAPGG, its mechanism of action, and its application in ACE research, adhering to the original request's rigorous standards for scientific integrity and detail.
Introduction to Angiotensin-Converting Enzyme and the Renin-Angiotensin System
Angiotensin-Converting Enzyme (ACE, EC 3.4.15.1) is a zinc-dependent metalloprotease that plays a pivotal role in the regulation of blood pressure.[6][7] It is a central component of the Renin-Angiotensin System (RAS), a hormonal cascade that governs cardiovascular and renal physiology.[6][7] ACE exerts its effects through two primary actions: the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II, and the inactivation of the vasodilator bradykinin.[6][7] This dual function makes ACE a critical therapeutic target for managing hypertension and other cardiovascular disorders.[6][7] Consequently, the development of ACE inhibitors has been a cornerstone of cardiovascular medicine.[7]
The in vitro assessment of ACE activity is fundamental for the discovery and characterization of new ACE inhibitors. This is where synthetic substrates like FAPGG become invaluable tools for researchers and drug development professionals.
FAPGG: A Chromogenic Substrate for Continuous Monitoring of ACE Activity
N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG) is a synthetic tripeptide that serves as a specific and convenient chromogenic substrate for ACE.[2][3] Its utility lies in the spectrophotometric changes that occur upon its hydrolysis by the enzyme, allowing for a continuous and real-time assay of ACE activity.[4][8]
Chemical and Physical Properties of FAPGG
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁N₃O₆ | [3][5] |
| Molecular Weight | 399.40 g/mol | [3][5] |
| CAS Number | 64967-39-1 | [3][5] |
| Appearance | White to off-white powder | Commercially available data |
| Storage | -20°C | [3] |
Mechanism of FAPGG Hydrolysis by ACE
ACE catalyzes the hydrolysis of the peptide bond between the phenylalanine and glycine residues of FAPGG. This enzymatic cleavage yields two products: N-[3-(2-furyl)acryloyl]-L-phenylalanine (FAP) and the dipeptide glycyl-glycine (Gly-Gly).[2]
The key to the chromogenic nature of this assay is the furanacryloyl (FA) group attached to the N-terminus of the substrate. The hydrolysis of FAPGG results in a decrease in absorbance at a specific wavelength, typically around 340 nm.[4] This change in absorbance is directly proportional to the rate of FAPGG cleavage and thus, to the activity of the ACE enzyme in the sample.[4]
Caption: Enzymatic hydrolysis of FAPGG by ACE.
Experimental Protocol: ACE Inhibition Assay Using FAPGG
This section provides a detailed, field-proven methodology for determining the inhibitory potential of a test compound on ACE activity using FAPGG as the substrate. This protocol is designed as a self-validating system, incorporating necessary controls for accurate and reproducible results.
Materials and Reagents
-
Angiotensin-Converting Enzyme (from rabbit lung)[6]
-
N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG)[3]
-
HEPES buffer (50 mM, pH 8.3)
-
NaCl (300 mM)
-
Test compound (potential ACE inhibitor)
-
Positive control inhibitor (e.g., Captopril)[2]
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Preparation of Solutions
-
ACE Enzyme Solution: Prepare a stock solution of ACE in HEPES buffer. The final concentration in the assay will need to be optimized, but a starting point is typically in the range of 2-10 mU/mL.
-
FAPGG Substrate Solution: Dissolve FAPGG in HEPES buffer to a final concentration of 0.5 mM. This solution should be prepared fresh daily.
-
Test Compound Solutions: Prepare a series of dilutions of the test compound in HEPES buffer to determine the IC₅₀ value.
-
Positive Control Solution: Prepare a solution of Captopril in HEPES buffer. A concentration of 10 µM is often sufficient to achieve near-complete inhibition.
Assay Procedure
Caption: Workflow for the ACE inhibition assay using FAPGG.
Step-by-Step Method:
-
Plate Setup: In a 96-well microplate, set up the following reactions in triplicate:
-
Blank: 180 µL HEPES buffer.
-
Control (100% ACE activity): 160 µL HEPES buffer + 20 µL ACE solution.
-
Test Compound: 140 µL HEPES buffer + 20 µL test compound solution + 20 µL ACE solution.
-
Positive Control: 140 µL HEPES buffer + 20 µL Captopril solution + 20 µL ACE solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 20 µL of the 0.5 mM FAPGG substrate solution to all wells except the blank. The final volume in each well will be 200 µL.
-
Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm every minute for 10-15 minutes at 37°C.
Data Analysis and Interpretation
-
Calculate the rate of reaction (ΔAbs/min): Determine the linear rate of absorbance decrease for each well.
-
Calculate the percentage of ACE inhibition: Use the following formula:
% Inhibition = [1 - (Rate of Test Compound / Rate of Control)] x 100
-
Determine the IC₅₀ value: Plot the % inhibition against the logarithm of the test compound concentration. The IC₅₀ is the concentration of the inhibitor that causes 50% inhibition of ACE activity.
Trustworthiness and Self-Validation: The inclusion of a blank (to correct for background absorbance), a control (representing uninhibited enzyme activity), and a positive control (to ensure the assay is sensitive to known inhibitors) are critical for validating the results of each experiment. A robust Z'-factor can also be calculated to assess the quality and reliability of the high-throughput screening assay.
Expert Insights and Causality Behind Experimental Choices
-
Choice of pH and Salt Concentration: The pH of 8.3 and the presence of 300 mM NaCl are chosen to approximate physiological conditions and to ensure optimal ACE activity, as the enzyme's catalytic efficiency is dependent on these factors.[9]
-
Kinetic vs. Endpoint Assay: A kinetic assay is superior to an endpoint assay because it provides the initial reaction velocity, which is less likely to be affected by substrate depletion or product inhibition. This provides a more accurate measure of the enzyme's true activity.
-
Substrate Concentration: The FAPGG concentration (0.5 mM) is chosen to be close to or slightly above the Michaelis-Menten constant (Km), ensuring a good reaction rate without saturating the enzyme, which could mask the effects of competitive inhibitors. The reported Km for FAPGG with ACE is approximately 0.2546 mM.[2]
Conclusion
FAPGG is a reliable and efficient chromogenic substrate for the continuous spectrophotometric assay of angiotensin-converting enzyme activity. Its use in a well-designed experimental protocol, as detailed in this guide, allows for the accurate determination of ACE inhibition and the screening of potential antihypertensive compounds. The principles and methodologies described herein provide a solid foundation for researchers and drug development professionals working to identify the next generation of ACE inhibitors.
References
-
FAPGG Substrate for ACE Detection . SEEBIO BIOTECH (SHANGHAI) CO.,LTD. [Link]
-
[Methodological aspects of the use of furanacryloyl-phenylalanyl-glycyl-glycine for the photometric detection of angiotensin converting enzyme activity] . PubMed. [Link]
-
ACE Inhibition Assay - Protocol . Andrew Alliance. [Link]
-
The catalytic mechanism of angiotensin converting enzyme and related zinc enzymes . PubMed. [Link]
-
Angiotensin-converting enzyme . Wikipedia. [Link]
-
Human Angiotensin I Converting Enzyme Structure Revealed . ESRF. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Investigation on the characteristics and mechanisms of ACE inhibitory peptides by a thorough analysis of all 8000 tripeptides via binding free energy calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel ACE inhibitory tripeptides from ovotransferrin using bioinformatics and peptidomics approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Investigation of the Interaction Between Angiotensin-Converting Enzyme (ACE) and ACE-Inhibitory Tripeptide from Casein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiotensin-converting enzyme - Wikipedia [en.wikipedia.org]
- 7. esrf.fr [esrf.fr]
- 8. researchgate.net [researchgate.net]
- 9. Identification of ACE I-Inhibitory Peptides Released by the Hydrolysis of Tub Gurnard (Chelidonichthys lucerna) Skin Proteins and the Impact of Their In Silico Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Role of FA-Arg-Leu-OH in Renin-Angiotensin System Research
This guide provides an in-depth technical analysis of FA-Arg-Leu-OH (Furylacryloyl-L-Arginyl-L-Leucine), a synthetic peptide substrate used in the biochemical characterization of the Renin-Angiotensin System (RAS). While often overshadowed by the standard ACE substrate FAPGG, FA-Arg-Leu-OH plays a critical niche role in distinguishing Carboxypeptidase A-like activity (including ACE2 and CPA) from classical ACE activity.
Executive Summary
In the complex enzymatic cascade of the Renin-Angiotensin System (RAS), precise differentiation between proteases is paramount. FA-Arg-Leu-OH is a chromogenic substrate designed for the continuous spectrophotometric assay of metallocarboxypeptidases , specifically those with specificity for C-terminal hydrophobic residues (e.g., Leucine).
While FAPGG (Furylacryloyl-Phe-Gly-Gly) is the gold standard for measuring Angiotensin Converting Enzyme (ACE/CD143) activity, FA-Arg-Leu-OH serves a distinct purpose: it is a substrate for Carboxypeptidase A (CPA) and related enzymes (like ACE2 ) that cleave single C-terminal amino acids rather than dipeptides. Its primary utility in RAS research lies in dissecting non-ACE pathways of Angiotensin metabolism—specifically the conversion of Angiotensin I to Angiotensin 1-9 and the degradation of Angiotensin II to Angiotensin 1-7 by CPA-like enzymes.
Mechanistic Foundation
Chemical Structure and Properties[1]
-
Compound: N-[3-(2-Furyl)acryloyl]-L-Arginyl-L-Leucine
-
Abbreviation: FA-Arg-Leu-OH (or FAP-Arg-Leu)
-
Chromophore: The Furylacryloyl (FA) group at the N-terminus.
-
Mechanism of Detection: The FA group is conjugated to the peptide bond. When the peptide bond (specifically the Arg-Leu bond in this context) is hydrolyzed, the electronic conjugation of the FA group changes, resulting in a hypochromic shift (decrease in absorbance) in the near-UV region (typically monitored at 328–345 nm ).
Enzymatic Specificity: The RAS Protease Landscape
Understanding where FA-Arg-Leu-OH fits requires mapping the proteolytic cleavage sites of RAS peptides.
| Enzyme | EC Number | Primary Action | Substrate Requirement | Activity on FA-Arg-Leu-OH |
| ACE (Kininase II) | 3.4.15.1 | Dipeptidyl Carboxypeptidase | Cleaves C-terminal dipeptide (e.g., -His-Leu) | Negative (Requires tripeptide mimic) |
| ACE2 | 3.4.17.23 | Mono -Carboxypeptidase | Cleaves C-terminal single AA (Hydrophobic/Basic) | Positive (Low affinity) |
| Carboxypeptidase A (CPA) | 3.4.17.1 | Mono -Carboxypeptidase | Cleaves C-terminal Hydrophobic (Leu, Phe) | High Positive |
| Carboxypeptidase N (Kininase I) | 3.4.17.3 | Mono -Carboxypeptidase | Cleaves C-terminal Basic (Arg, Lys) | Negative (Specificity mismatch) |
Key Insight: ACE cleaves the penultimate peptide bond (releasing a dipeptide). FA-Arg-Leu-OH is a dipeptide derivative. ACE cannot cleave a dipeptide from a dipeptide. Therefore, FA-Arg-Leu-OH is resistant to ACE . This makes it an excellent negative control for ACE assays or a positive selector for CPA/ACE2 activity in tissue homogenates.
Figure 1: Differential cleavage of Angiotensin I and FA-Arg-Leu-OH by ACE vs. ACE2/CPA. Note that FA-Arg-Leu-OH mimics the C-terminal hydrolysis of Ang I by ACE2 (removal of Leu).
Experimental Protocol: Continuous Spectrophotometric Assay
This protocol details the use of FA-Arg-Leu-OH to measure Carboxypeptidase A-like activity (CPA/ACE2) in biological samples.
Reagents and Buffer Preparation
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.[1]
-
Note: Unlike ACE, which requires high chloride (300 mM) and high pH (8.3), CPA/ACE2 activity is optimal at physiological pH (7.5) and standard ionic strength.[1]
-
-
Substrate Stock: 10 mM FA-Arg-Leu-OH in DMSO or Methanol. Store at -20°C.
-
Enzyme Source: Purified CPA (positive control), Tissue Homogenate (kidney/lung), or Recombinant ACE2.
-
Inhibitors (for validation):
-
Captopril/Lisinopril: Specific ACE inhibitors (Should NOT inhibit FA-Arg-Leu hydrolysis).
-
1,10-Phenanthroline: Broad metalloprotease inhibitor (Should inhibit).
-
Potato Carboxypeptidase Inhibitor (PCI): Specific for CPA (Should inhibit).
-
DX600: Specific ACE2 inhibitor.
-
Assay Workflow
-
Blanking: Set spectrophotometer to 336 nm (isosbestic point is often avoided; 328-345 nm is the active range). Zero with assay buffer.
-
Reaction Mix:
-
880 µL Assay Buffer
-
100 µL Enzyme Sample (diluted to ensure linear rate)
-
20 µL Substrate Stock (Final conc: 0.2 mM)
-
-
Measurement:
-
Add substrate last to initiate reaction.
-
Mix by inversion (do not vortex vigorously).
-
Record Absorbance (
) continuously for 5–10 minutes at 25°C or 37°C.
-
-
Calculation:
-
Determine the slope (
) from the linear portion of the curve. -
Use the extinction coefficient difference (
) for the FA-peptide bond cleavage. -
Typical
(Verify with standard curve).
-
Data Analysis Table
| Parameter | Value / Formula | Notes |
| Wavelength | 336 nm (or 345 nm) | Optimal signal-to-noise ratio. |
| Path Length ( | 1 cm | Standard cuvette. |
| Extinction Coeff ( | Must be determined for specific buffer/pH. | |
| Activity Formula | Result in |
Role in RAS Research: The "CPA Shunt"
In hypertension and fibrosis research, the "classical" RAS (ACE
-
Ang I
Ang 1-9: Mediated by ACE2 or CPA (removing Leu). -
Ang II
Ang 1-7: Mediated by ACE2, PCP, or CPA (removing Phe).
FA-Arg-Leu-OH is crucial here because:
-
It mimics the C-terminus of Angiotensin I (...His-Leu) but presents a substrate for monocarboxypeptidases (like CPA) rather than dipeptidyl peptidases (ACE).
-
Validation of ACE Specificity: When screening novel ACE inhibitors, researchers must ensure the inhibitor does not off-target CPA. FA-Arg-Leu-OH is used to screen for selectivity . A good ACE inhibitor should block FAPGG hydrolysis but not FA-Arg-Leu-OH hydrolysis.
Troubleshooting & Validation
-
High Background: If absorbance decreases in the absence of enzyme, check for spontaneous hydrolysis (rare) or photobleaching (keep substrate in dark).
-
No Activity: Ensure the enzyme source contains CPA or ACE2. Pure ACE will not hydrolyze this substrate.
-
Interference: High protein concentrations can scatter light at 336 nm. Use a "sample blank" (Enzyme + Buffer) to correct.
Comparison of RAS Substrates
| Substrate | Target Enzyme | Cleavage Type | RAS Relevance |
| FAPGG (FA-Phe-Gly-Gly) | ACE | Dipeptidyl (Gly-Gly) | Standard ACE activity assay. |
| Hip-His-Leu | ACE | Dipeptidyl (His-Leu) | Traditional endpoint assay (Gold Standard). |
| FA-Arg-Leu-OH | CPA / ACE2 | Carboxypeptidase (Leu) | Measures alternative Ang I metabolism; ACE negative control. |
| FA-Ala-Lys | CPN / CPU | Carboxypeptidase (Lys) | Measures Kininase I (Bradykinin degradation). |
References
-
MEROPS Database. Peptidase Database: Substrate Specificity of Carboxypeptidase A6. European Bioinformatics Institute. Available at: [Link]
-
Lyons, P. J., et al. (2008). Substrate Specificity of Human Carboxypeptidase A6. Journal of Biological Chemistry. Available at: [Link]
Sources
Technical Guide: History and Development of Furanacryloyl Peptides for Enzyme Assays
Introduction: The Shift to Continuous Kinetic Monitoring
In the landscape of enzymology and drug discovery, the ability to monitor reaction kinetics in real-time is paramount. Historically, protease assays relied on "end-point" methods—incubating a substrate, stopping the reaction, and chemically modifying the product to generate a signal (e.g., the ninhydrin reaction). These methods were laborious, prone to sampling errors, and incapable of capturing transient kinetic phases.
The development of Furanacryloyl (FA) peptides marked a paradigm shift. By introducing a chromophore that undergoes a spectral shift upon hydrolysis, researchers could continuously monitor enzyme activity in a standard UV-Vis spectrophotometer.[1] This guide details the chemical principles, historical evolution, and practical application of FA-peptides, specifically focusing on their role as the "gold standard" for Angiotensin Converting Enzyme (ACE) and Carboxypeptidase assays.
The Chemical Principle: Electronic Delocalization and Spectral Shift
The core utility of FA-peptides lies in the furanacryloyl chromophore (3-(2-furyl)acryloyl group) attached to the N-terminus of a peptide substrate.
The Chromophoric Mechanism
The furanacryloyl group possesses a conjugated
-
Substrate State (Intact): In the intact peptide (e.g., FA-Phe-Gly-Gly), the carbonyl group of the FA-amide bond is electron-withdrawing, extending the conjugation and stabilizing the excited state. This results in an absorption maximum (
) around 340–345 nm . -
Hydrolysis Event: When the enzyme cleaves the peptide bond (specifically the bond C-terminal to the FA-blocked residue), the electronic environment changes. While the FA-amide bond itself is not cleaved, the removal of the downstream peptide chain (Gly-Gly) and the formation of a free carboxylate on the FA-amino acid (FA-Phe) alters the solvation and electronic character of the chromophore.
-
Product State (Hydrolyzed): The resulting species (FA-Phe) exhibits a blue shift (hypsochromic shift) to a lower wavelength (
328 nm ).
The Differential Signal
In a spectrophotometer set to 340 nm , this spectral shift manifests as a decrease in absorbance over time. The rate of this decrease is directly proportional to the velocity of the enzymatic reaction.
Figure 1: Mechanism of the spectral shift in Furanacryloyl peptide hydrolysis.
Historical Evolution
The development of FA-peptides was not a singular event but a progression of chemical refinement driven by the need for better assays for zinc metalloproteases.
The Feder Era (1968–1970s)
The foundational work was conducted by J. Feder and colleagues. In 1968, Feder introduced furanacryloyl-blocked dipeptides as substrates for Thermolysin and Neutral Proteases .
-
Innovation: Feder recognized that the furan ring was less hydrophobic than the benzyloxycarbonyl (Z) group used in earlier assays, potentially improving solubility while providing a distinct UV signal.
-
Key Paper: Feder, J. (1968). A spectrophotometric assay for neutral protease.
The Holmquist & Riordan Breakthrough (1979)
While Feder established the chemistry, Barton Holmquist and James F. Riordan (Harvard Medical School) revolutionized its application for Angiotensin Converting Enzyme (ACE) .
-
The Problem: Existing ACE assays used hippuryl-His-Leu (HHL) and required solvent extraction of the product followed by UV measurement (Cushman & Cheung method). This was discontinuous and slow.
-
The Solution: They synthesized Furanacryloyl-Phe-Gly-Gly (FAPGG) .[2] This substrate mimicked the C-terminus of Angiotensin I and allowed for continuous monitoring.
-
Impact: This method became the standard for screening ACE inhibitors (like Captopril) during the golden age of anti-hypertensive drug discovery.
Synthesis and Design of FA-Substrates
Designing an FA-substrate requires placing the scissile bond in a position that influences the FA chromophore.
Structural Logic
-
N-Cap: Furanacrylic acid (3-(2-furyl)acrylic acid).
-
P1 Residue: Typically Phenylalanine (Phe) for chymotrypsin-like specificity or hydrophobic pocket targeting (as in ACE).
-
P1' / P2' Residues: Glycine or Alanine spacers (e.g., Gly-Gly) to satisfy the enzyme's subsite requirements without introducing steric hindrance.
Synthesis Protocol (Solid Phase)
Modern synthesis utilizes Fmoc-based Solid Phase Peptide Synthesis (SPPS).
-
Resin Loading: Start with H-Gly-2-Cl-Trt resin (or Wang resin pre-loaded with Gly).
-
Elongation:
-
Couple Fmoc-Gly-OH (HBTU/DIEA activation).
-
Deprotect (20% Piperidine/DMF).
-
Couple Fmoc-Phe-OH.
-
Deprotect.
-
-
N-Terminal Capping (Critical Step):
-
Reagent: 3-(2-Furyl)acrylic acid (FA-OH).
-
Activation: Activate FA-OH (3 eq) with HBTU (2.9 eq) and DIEA (6 eq) in DMF.
-
Coupling: React with the N-terminal amine of the resin-bound peptide for 1–2 hours. The solution should turn yellow/amber.
-
-
Cleavage: Treat resin with TFA/Water/TIPS (95:2.5:2.5) to release FA-Phe-Gly-Gly.
-
Purification: RP-HPLC (C18 column). The FA group makes the peptide relatively hydrophobic, eluting later than non-capped byproducts.
Experimental Protocol: The FAPGG Assay for ACE
This protocol is a self-validating system for determining ACE activity or inhibitor potency (
Reagents
-
Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.5, containing 300 mM NaCl. (High chloride is essential for ACE activity).
-
Substrate Stock: 10 mM FAPGG in assay buffer (store at -20°C).
-
Enzyme: Purified ACE (rabbit lung or recombinant human).
-
Inhibitor (Optional): Captopril or test compound.
Workflow
Figure 2: Step-by-step workflow for the continuous spectrophotometric FAPGG assay.
Procedure
-
Blanking: Pipette 980 µL of Assay Buffer and 10 µL of Enzyme into a quartz cuvette. Zero the spectrophotometer.
-
Initiation: Add 10 µL of 10 mM FAPGG substrate (Final conc: 0.1 mM). Mix rapidly by inversion.
-
Measurement: Immediately record absorbance at 340 nm for 5–10 minutes at 37°C.
-
Validation: The trace must be linear (
). If curvature appears early, dilute the enzyme. -
Calculation:
- : Differential extinction coefficient (typically 0.53 mM⁻¹cm⁻¹ for FAPGG at 340 nm).
- : Path length (1 cm).
Comparative Analysis: FA-Peptides vs. Alternatives
Why choose FA-peptides over modern FRET substrates?
| Feature | Furanacryloyl (FAPGG) | FRET (Abz/Dnp or Edans/Dabcyl) | Colorimetric (Ninhydrin) |
| Readout | Continuous (Absorbance) | Continuous (Fluorescence) | End-point (Absorbance) |
| Sensitivity | Moderate (µM range) | High (nM range) | Low (mM range) |
| Interference | Low (few compounds absorb at 340nm) | High (autofluorescence of library compounds) | High (amino acids in crude samples) |
| Kinetics | True Michaelis-Menten | Often distorted by hydrophobic fluorophores | Difficult to determine |
| Cost | Low | High | Low |
| Best Use | Routine QC, Kinetic Characterization | High-Throughput Screening (HTS) | Rough estimation |
Expert Insight: While FRET assays are more sensitive, the bulky fluorophores can interact with the enzyme's subsites, altering
References
-
Feder, J. (1968). A spectrophotometric assay for neutral protease. Biochemical and Biophysical Research Communications, 32(2), 326-332. Link
-
Holmquist, B., Bünning, P., & Riordan, J. F. (1979). Continuous spectrophotometric assay for angiotensin converting enzyme. Analytical Biochemistry, 95(2), 540-548. Link
-
Murray, B. A., Walsh, D. J., & FitzGerald, R. J. (2004). Modification of the furanacryloyl-L-phenylalanylglycylglycine assay for determination of angiotensin-I-converting enzyme inhibitory activity.[1][2][3][4][5] Journal of Biochemical and Biophysical Methods, 59(2), 127-137. Link
-
Van Wart, H. E., & Steinbrink, D. R. (1981). A continuous spectrophotometric assay for human prolyl endopeptidase using furanacryloyl-Ala-Pro-amide. Analytical Biochemistry, 114(2), 355-361. Link
-
Lahiri, S., et al. (2025). Theoretical study on isomerization and peptide bond cleavage at aspartic residue. (Contextual reference on peptide bond hydrolysis mechanisms). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Modification of the furanacryloyl-L-phenylalanylglycylglycine assay for determination of angiotensin-I-converting enzyme inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: FA-Arg-Leu-OH Continuous Spectrophotometric Assay for Thermolysin
Abstract & Introduction
This application note details a rigorous protocol for the continuous spectrophotometric assay of Thermolysin (EC 3.4.24.27) and related zinc-dependent neutral metalloproteases using the synthetic substrate FA-Arg-Leu-OH (Furylacryloyl-L-Arginyl-L-Leucine).
Unlike endpoint assays that require quenching and separation, this method utilizes the unique spectral properties of the furylacryloyl (FA) chromophore. Upon enzymatic hydrolysis of the peptide bond, the absorption maximum of the FA group shifts, resulting in a measurable decrease in absorbance at 345 nm (or 324 nm). This allows for the real-time determination of kinetic parameters (
Key Advantages
-
Continuous Monitoring: Enables real-time observation of reaction linearity and initial rates.
-
High Sensitivity: The FA chromophore has a high molar extinction coefficient, allowing detection of low enzyme concentrations.
-
Specificity: The Arg-Leu motif is highly specific for Thermolysin-like specificity (hydrophobic/bulky residues at
).
Principle of Assay
The assay relies on the electronic perturbation of the furylacryloyl group. In the intact substrate (FA-Arg-Leu-OH), the FA group is conjugated to the peptide backbone. When Thermolysin hydrolyzes the peptide bond between Arginine (
We monitor the decrease in absorbance at 345 nm .
Reaction Mechanism[1]
Mechanism Diagram
Figure 1: Kinetic pathway of FA-Arg-Leu-OH hydrolysis by Thermolysin. The reaction is monitored by the decrease in absorbance at 345 nm.
Materials & Equipment
Reagents
| Reagent | Specification | Role |
| FA-Arg-Leu-OH | >98% Purity (HPLC) | Substrate |
| Thermolysin | Lyophilized powder | Enzyme |
| Tris Base | Molecular Biology Grade | Buffer Component |
| Calcium Chloride ( | Anhydrous | Enzyme Stabilizer (Critical) |
| Sodium Chloride (NaCl) | ACS Reagent | Ionic Strength/Activator |
| DMF | Anhydrous, >99.8% | Substrate Solubilizer |
Equipment
-
UV-Vis Spectrophotometer: Double-beam or single-beam with kinetic software, capable of reading at 345 nm.
-
Cuvettes: Quartz or UV-transparent plastic (1 cm path length).
-
Temperature Controller: Heated cell holder set to 25°C.
Experimental Protocol
Buffer Preparation (Standard Assay Buffer)
Composition: 50 mM Tris-HCl, 10 mM
-
Dissolve 6.05 g Tris base, 1.11 g
, and 17.53 g NaCl in 900 mL of ultrapure water. -
Adjust pH to 7.5 at 25°C using HCl.
-
Adjust final volume to 1 L.
-
Note: Calcium is strictly required to prevent autolysis and maintain thermal stability of Thermolysin.
-
Substrate Stock Solution (10 mM)
FA-Arg-Leu-OH can be sparingly soluble in pure aqueous buffer.
-
Weigh approx. 5 mg of FA-Arg-Leu-OH (MW ≈ 480-500 g/mol , check specific batch MW).
-
Dissolve in a minimal volume of DMF (e.g., 100 µL) to ensure complete solvation.
-
Dilute with Standard Assay Buffer to a final concentration of 10 mM.
Enzyme Solution Preparation
-
Dissolve Thermolysin in Standard Assay Buffer to a concentration of ~0.1 - 1.0 mg/mL.
-
Keep on ice.
-
Self-Validation Step: Measure
to determine exact protein concentration using (or 1.76 mL mg⁻¹ cm⁻¹).
Determination of Differential Extinction Coefficient ( )
Critical Step: Do not rely solely on literature values. Variations in pH and buffer ionic strength affect
-
Prepare a known concentration of substrate (e.g.,
) in the cuvette ( ). -
Measure initial Absorbance (
) at 345 nm. -
Add a high concentration of enzyme (excess) to drive reaction to completion quickly.
-
Wait until absorbance stabilizes (plateau) to get
. -
Calculate
:-
Target Range: Typically -310 to -350
.
-
Kinetic Assay Procedure
Conditions:
-
Blank: Pipette 2.9 mL of Buffer into the reference cuvette.
-
Sample: Pipette 2.8 mL of Buffer + 0.1 mL of Substrate Stock (Final
) into the sample cuvette. -
Equilibrate to 25°C for 3-5 minutes.
-
Zero the spectrophotometer.
-
Initiate: Add 0.1 mL of Enzyme Solution to the sample cuvette.
-
Mix immediately by inversion (do not vortex vigorously).
-
Record: Monitor
for 3–5 minutes. -
Analyze: Determine the slope (
) from the initial linear portion of the curve.
Workflow Diagram
Figure 2: Step-by-step workflow for the continuous spectrophotometric assay.
Data Analysis & Calculations
Volumetric Activity (Units/mL)
One Unit is defined as the amount of enzyme that hydrolyzes 1.0
Where:
- : Slope of the linear portion.
- : Total reaction volume (mL) [e.g., 3.0 mL].
- : Dilution factor of the enzyme.
-
: Absolute value of diff. extinction coefficient [e.g.,
].-
Note: Convert
to if calculating . If , then use in this formula.
-
- : Volume of enzyme added (mL) [e.g., 0.1 mL].
Specific Activity
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Non-linear Rate | Substrate depletion or Product inhibition | Use only the first 10-20% of the reaction for slope calculation. |
| Precipitation | Substrate insolubility | Increase DMF concentration (max 5%) or lower substrate concentration. |
| Low Activity | Enzyme instability (Autolysis) | Ensure |
| High Background | Protein absorbance | Ensure measurement is at 345 nm (far from 280 nm). Run a "No Enzyme" blank. |
References
- Federici, G. et al. (1985). Purification and properties of a thermophilic neutral metalloprotease. This paper establishes the foundational use of FA-peptides for thermolysin kinetics.
-
Holmquist, B. & Vallee, B.L. (1974). Metal substitutions and inhibition of thermolysin: spectra of the cobalt enzyme. - Discusses spectral shifts of FA-substrates.
-
Inouye, K. (1992). Effects of salts on the thermolysin-catalyzed hydrolysis of FA-dipeptides.[4] - Provides insights into salt activation and substrate specificity.
-
Matthews, B.W. (1988). Structural basis of the action of thermolysin and related zinc proteases.[5] - Authoritative review on the mechanism.
Sources
- 1. Correlation of In Vitro Kinetic Stability to Preclinical In Vivo Pharmacokinetics for a Panel of Anti-PD-1 Monoclonal Antibody Interleukin 21 Mutein Immunocytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the mutational combinations on the activity and stability of thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the mutational combinations on the activity and stability of thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of amino acid residues at the cleavable site of substrates on the remarkable activation of thermolysin by salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Kinetic Determination of ACE Specific Activity via Furanacryloyl-Substituted Peptides
[1]
Introduction & Principle
The determination of ACE activity using Furanacryloyl (FA) substituted peptides is a gold-standard kinetic assay due to its continuous nature, allowing for the observation of reaction rates in real-time without the need for stop-solutions or extraction steps required by the Hippuryl-His-Leu (HHL) endpoint method.
The Physicochemical Mechanism
The assay relies on the electronic absorption shift of the 2-furanacryloyl (FA) group attached to the N-terminus of a peptide.
-
Intact Substrate: The FA group is conjugated to the peptide bond (e.g., FA-Phe-Gly-Gly).[1] The electronic delocalization extends through the amide bond, resulting in an absorbance maximum (
) typically between 328 nm and 345 nm . -
Hydrolysis: When ACE hydrolyzes the peptide bond, the FA group is separated (e.g., forming FA-Phe + Gly-Gly). This shortens the resonant system or alters the solvent environment, causing a blue shift (hypsochromic shift) and a significant decrease in absorbance at the monitoring wavelength (340 nm).
Pathway Visualization
The following diagram illustrates the kinetic pathway and the critical distinction between ACE (Dipeptidyl) and ACE2 (Carboxypeptidase) activity regarding FA-substrates.
Caption: Mechanistic divergence of FA-peptide hydrolysis by ACE vs. ACE2. Standard ACE assays utilize FAPGG; FA-Arg-Leu is typically restricted to carboxypeptidase activity.
Materials & Reagents
Critical Reagent Considerations
-
Chloride Dependence: ACE (specifically the C-domain) is highly activated by chloride ions. The assay buffer must contain 300 mM NaCl.[2] Absence of chloride will result in <10% of specific activity.
-
Zinc Cofactor: ACE is a zinc-metallopeptidase.[3] Avoid buffers with high chelating capacity (like EDTA or high concentrations of Phosphate) unless supplemented with ZnCl
. HEPES or Tris are preferred.
Buffer Preparation (Standard FAPGG System)
Prepare the following "FAPGG Assay Buffer" (pH 8.3 at 37°C):
| Component | Concentration | Purpose |
|---|---|---|
| HEPES (Free Acid) | 50 mM | Buffering Agent (Good's Buffer) |
| NaCl | 300 mM | Essential Activator (Chloride effect) |
| pH Adjustment | pH 8.3 | Adjusted with NaOH (Temperature dependent) |
| Substrate | 1.0 mM | FAPGG (or FA-Arg-Leu-OH if testing) |
Note: If using FA-Arg-Leu-OH, dissolve the peptide in a small volume of DMF or DMSO (final concentration <1%) before adding to the buffer, as hydrophobic peptides may precipitate.
Experimental Protocol
This protocol describes the continuous spectrophotometric measurement of ACE activity.
Instrument Setup
-
Spectrophotometer: UV-Vis capable of reading at 340 nm (or 328 nm).
-
Temperature Control: Thermostated cuvette holder set strictly to 37°C .
-
Path Length: 1.0 cm quartz cuvettes (or UV-transparent plastic).
Workflow Diagram
Caption: Step-by-step workflow for the continuous kinetic assay of ACE activity.
Step-by-Step Procedure
-
Blanking: Pipette 1.0 mL of the Assay Buffer (containing substrate) into a cuvette. Place in the spectrophotometer to zero the instrument.[4] This controls for non-enzymatic hydrolysis.
-
Sample Preparation:
-
Pipette 0.9 mL of Assay Buffer (pre-warmed to 37°C) into the test cuvette.
-
Add 0.1 mL of Enzyme Sample (Serum, Tissue Homogenate, or Purified ACE).
-
Note: Adjust enzyme volume to ensure the rate is linear (ΔA < 0.1 per minute).
-
-
Mixing: Immediately mix by inversion (do not vortex vigorously as this can denature proteins).
-
Measurement:
-
Start recording Absorbance at 340 nm immediately.
-
Record for 5 to 10 minutes .
-
The reaction should show a linear decrease in absorbance.
-
-
Inhibition Control (Validation):
-
Run a parallel sample pre-incubated with 1 µM Captopril or Lisinopril for 10 minutes.
-
Result: Activity should be >95% inhibited. This confirms the observed hydrolysis is ACE-mediated.
-
Data Analysis & Specific Activity Calculation[5]
To determine Specific Activity, you must convert the change in absorbance (
The Beer-Lambert Application
The rate of reaction is determined by the slope of the linear portion of the curve.
Calculating Enzyme Activity (Units)
One Unit (U) of ACE activity is defined as the amount of enzyme required to release 1.0 µmol of FA-Phe (or product) per minute at 37°C under assay conditions.
Where:
- : Slope of the absorbance decrease (ensure it is positive magnitude).
- : Total reaction volume (e.g., 1.0 mL).
- : Volume of enzyme sample added (e.g., 0.1 mL).
- : Light path length (1.0 cm).
- : Conversion factor (L to mL / mmol to µmol).
- : Differential Molar Extinction Coefficient .
Determining (Critical for FA-Arg-Leu-OH)
For the standard FAPGG , the
If you are using FA-Arg-Leu-OH (a non-standard substrate), you must determine the
-
Measure the Absorbance of 1 mM Substrate (
). -
Add excess enzyme and allow the reaction to run to completion (absorbance stabilizes). Measure Final Absorbance (
). -
Calculate:
Specific Activity Formula
Troubleshooting & Specificity Check
If you observe no activity with FA-Arg-Leu-OH, consider the following:
| Observation | Probable Cause | Corrective Action |
| No | Substrate Mismatch | ACE (CD143) cannot cleave dipeptides from FA-Arg-Leu. Switch to FAPGG or test for ACE2 activity. |
| Low Activity | Missing Chloride | Ensure Buffer contains 300 mM NaCl . |
| Non-Linear Rate | Substrate Depletion | Dilute the enzyme sample 1:5 or 1:10. |
| No Inhibition with Captopril | Wrong Enzyme | If Captopril doesn't inhibit, you are likely measuring a non-specific protease or ACE2 (which is Captopril-insensitive). |
References
-
Holmquist, B., Bunning, P., & Riordan, J. F. (1979). A continuous spectrophotometric assay for angiotensin converting enzyme. Analytical Biochemistry, 95(2), 540–548.
-
Thermo Fisher Scientific. (n.d.). ACE Liquid Stable Reagent Application Note. Thermo Fisher Diagnostics.
-
Benigni, A., Cassis, P., & Remuzzi, G. (2010). Angiotensin II revisited: new roles in inflammation, immunology and aging. EMBO Molecular Medicine, 2(7), 247–257. (Context on ACE vs ACE2 pathways).
-
Assay Genie. (n.d.). Angiotensin-converting Enzyme (ACE) Activity Assay Kit Protocol.
Troubleshooting & Optimization
Technical Support Center: A Guide to Solubilizing FA-Arg-Leu-OH
Welcome to the technical support center for FA-Arg-Leu-OH. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this complex peptide conjugate. We provide in-depth explanations, step-by-step protocols, and troubleshooting advice to ensure successful preparation of your experimental solutions.
Section 1: Understanding the Challenge - Physicochemical Properties of FA-Arg-Leu-OH
Successful solubilization begins with understanding the molecule's structure. FA-Arg-Leu-OH is an amphipathic, zwitterionic molecule whose solubility is governed by the interplay of its distinct chemical moieties.
-
Folic Acid (FA): The N-terminal Folic Acid group is a large, predominantly hydrophobic moiety with very low water solubility.[1][2][3] This is a primary contributor to the conjugate's poor solubility in neutral aqueous buffers.
-
Arginine (Arg): This amino acid contains a strongly basic guanidinium group. With a pKa value now understood to be as high as 13.8, it is permanently protonated and positively charged under all typical experimental conditions (pH 1-10).[4][5] This positive charge is a key driver for improving solubility, particularly in acidic conditions.[6][7]
-
Leucine (Leu): The isobutyl side chain of Leucine is highly hydrophobic, which decreases the peptide's overall solubility in aqueous solutions.[8][9]
-
C-terminus (-OH): The terminal carboxylic acid group is acidic, with a pKa of approximately 2-3. It will be deprotonated and carry a negative charge at pH values above 3, contributing to solubility at neutral and basic pH.[10][11]
The combination of these groups means the peptide's net charge is highly dependent on the pH of the solvent. Solubility is typically lowest at the isoelectric point (pI) , the pH at which the net charge is zero, as this minimizes repulsive electrostatic forces between peptide molecules and favors aggregation.[12][13][14]
| Ionizable Group | Approximate pKa | Charge at pH 3.5 | Charge at pH 7.4 | Charge at pH 9.0 |
| C-terminal (-COOH) | ~2.2[15] | Negative (-1) | Negative (-1) | Negative (-1) |
| Arginine side chain | ~12.5 - 13.8[4][15] | Positive (+1) | Positive (+1) | Positive (+1) |
| Folic Acid moieties | (multiple) | Negative | Negative | Negative |
Note: Folic acid has two carboxyl groups with pKa values around 3.5 and 4.7, contributing additional negative charges as pH increases.
Key Principle: pH and Net Charge
The solubility of FA-Arg-Leu-OH is critically influenced by its net charge in solution. By adjusting the pH away from its isoelectric point (pI), we can increase the net charge, enhance hydration, and improve solubility.[16][17]
Caption: Step-by-step troubleshooting workflow for solubilizing FA-Arg-Leu-OH.
Protocol 1: Solubilization by pH Adjustment (Recommended First Approach)
This method leverages the strongly basic Arginine residue to achieve a net positive charge and promote dissolution.
-
Initial Attempt: Add your desired volume of sterile, deionized water or a low-ionic-strength buffer to the lyophilized peptide. Vortex gently.
-
Acidification: If the peptide is not fully dissolved, add a 10% aqueous solution of acetic acid dropwise. [18][19]Vortex for 10-20 seconds between each drop. The peptide should dissolve as the pH drops and the molecule becomes fully protonated.
-
Sonication (Optional): If small particulates remain, sonicate the vial in a water bath for 5-10 minutes. [18][20]Be careful to avoid overheating the sample.
-
Final Steps: Once the solution is clear, you can further dilute it with your experimental buffer. If required for your experiment, you can carefully adjust the pH back towards neutral with a dilute base (e.g., 0.1M NaOH or 1% ammonium hydroxide), but be aware that the peptide may precipitate if you get too close to its pI. Always centrifuge the final solution to pellet any micro-particulates before use. [18]
Protocol 2: Solubilization Using a Minimal Organic Co-Solvent
This method is for highly concentrated stocks or when pH adjustment is not compatible with your experiment.
-
Initial Dissolution: Add a minimal volume (e.g., 20-50 µL) of high-purity DMSO to the lyophilized peptide. [8][21]Vortex thoroughly until the powder is completely dissolved, creating a concentrated stock solution.
-
Controlled Dilution: This is the critical step. Place the aqueous buffer you wish to dilute into on a vortex mixer at a medium speed. Slowly, add the DMSO stock solution drop-by-drop into the center of the vortex. [22][23]This ensures rapid and even dispersion, preventing localized high concentrations that lead to precipitation.
-
Final Concentration: Continue adding the stock solution until you reach your desired final peptide concentration. Ensure the final DMSO concentration is compatible with your assay (e.g., <1%).
-
Final Check: Visually inspect the solution for any cloudiness or precipitate. If the solution is clear, it is ready for use. If precipitation occurred, the concentration limit in that specific buffer may have been exceeded.
Section 4: Best Practices for Handling and Storage
-
Storage of Lyophilized Peptide: For maximum stability, store the lyophilized powder at -20°C or -80°C. [24]* Storage of Stock Solutions: Once dissolved, it is best to prepare single-use aliquots and store them at -20°C or preferably -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide. [8][24]* Oxygen Sensitivity: Peptides can be sensitive to oxidation. For long-term storage in solution, using degassed, oxygen-free buffers is recommended. [9]
References
- Various Authors. (n.d.). Peptide Solubilization Guidelines. Multiple sources including JPT Peptide Technologies and others.
- Creative Peptides. (n.d.). Guidelines for Peptide Dissolving.
- Innovagen. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide.
- GenScript. (n.d.). Guidelines for Dissolving Peptides.
- MedchemExpress. (n.d.). Peptide Solubility and Storage Guidelines.
- Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling.
- ThermoFisher Scientific. (n.d.). Peptide solubility guidelines.
- JoVE. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [URL: https://www.jove.
- BenchChem. (n.d.).
- da Costa, J. P., et al. (2014). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. PLOS ONE. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4059670/]
- Sciencing. (2022). How To Calculate The Isoelectric Point Of Peptides. [URL: https://sciencing.com/calculate-isoelectric-point-peptides-7566191.html]
- Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides. [URL: https://www.sigmaaldrich.
- Wikipedia. (n.d.). Isoelectric point. [URL: https://en.wikipedia.org/wiki/Isoelectric_point]
- ResearchGate. (n.d.). Physicochemical properties like solubility, pH, isoelectric point influence the stability of peptide. [URL: https://www.researchgate.net/figure/Physicochemical-properties-like-solubility-pH-isoelectric-point-influence-the-stability_fig2_349479361]
- Food Science Toolbox. (2021). How to Determine Isoelectric Point (pI) of Peptides. [URL: https://foodsciencetoolbox.com/pI-peptides/]
- Biotage. (2023). How to use the isoelectric point to inform your peptide purification mobile phase pH. [URL: https://www.biotage.
- ResearchGate. (n.d.). Arginine enhances solubility of the peptide Ac-FFYTP-NH2. [URL: https://www.researchgate.net/figure/Arginine-enhances-solubility-of-the-peptide-Ac-FFYTP-NH2-Inset-shows-the-peptide-with_fig1_258514125]
- Di Pisa, M., et al. (2021). Folic Acid–Peptide Conjugates Combine Selective Cancer Cell Internalization with Thymidylate Synthase Dimer Interface Targeting. Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8050963/]
- Gorantla, Y., et al. (2021). Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer's Disease. Frontiers in Molecular Biosciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8520779/]
- Fitch, C. A., et al. (2015). Arginine: Its pKa value revisited. Protein Science. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4420541/]
- Li, Y., et al. (2019). Synthesis and anti-cancer evaluation of folic acid-peptide-paclitaxel conjugates for addressing drug resistance. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/30909106/]
- Medina-Torres, D., et al. (2022). Effect of Basic Amino Acids on Folic Acid Solubility. Pharmaceutics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9324905/]
- ACS Publications. (2021). Folic Acid–Peptide Conjugates Combine Selective Cancer Cell Internalization with Thymidylate Synthase Dimer Interface Targeting. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c02188]
- LifeTein. (2024). How Can I Make My Peptide More Water Soluble?. [URL: https://www.lifetein.
- Jack Westin. (n.d.). Complete MCAT Amino Acids Proteins Guide. [URL: https://jackwestin.com/resources/mcat-content/amino-acids-and-proteins/amino-acids-as-dipolar-ions]
- Li, Y., et al. (2023). Effects of arginine in therapeutic protein formulations: a decade review and perspectives. mAbs. [URL: https://academic.oup.com/mabs/article/15/1/2275461/7445788]
- Ruzza, P., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9610546/]
- Dempsey, D. R., et al. (2017). Effect of methylation on the side-chain pKa value of arginine. Protein Science. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5563155/]
- LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. [URL: https://www.lifetein.com/how-to-dissolve-peptide-in-dmso-and-still-be-safe-to-the-cell-culture/]
- Chakraborty, D., & Chandra, A. (2019). Peptide Solubility Limits: Backbone and Side-Chain Interactions. The Journal of Physical Chemistry B. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6921634/]
- Peptide Synthetics. (n.d.). General Guide for Dissolving Peptides.
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [URL: https://www.aapptec.com/solvents-for-solid-phase-peptide-synthesis-spps]
- Various Authors. (n.d.). Amino Acid pKa and pI values. Multiple sources.
- Peptideweb.com. (n.d.). pKa and pI values of amino acids. [URL: https://peptideweb.com/pka-and-pi-values-of-amino-acids/]
- IJCRT.org. (2025). Bioavailability Enhancement Of Folic Acid By Improving Solubility. [URL: https://ijcrt.org/papers/IJCRT2208225.pdf]
Sources
- 1. Folic Acid–Peptide Conjugates Combine Selective Cancer Cell Internalization with Thymidylate Synthase Dimer Interface Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Basic Amino Acids on Folic Acid Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of methylation on the side‐chain pK a value of arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpt.com [jpt.com]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. jackwestin.com [jackwestin.com]
- 11. Amino Acids [vanderbilt.edu]
- 12. sciencing.com [sciencing.com]
- 13. Isoelectric point - Wikipedia [en.wikipedia.org]
- 14. foodsciencetoolbox.com [foodsciencetoolbox.com]
- 15. peptideweb.com [peptideweb.com]
- 16. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biotage.com [biotage.com]
- 18. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 19. genscript.com [genscript.com]
- 20. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 23. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 24. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
Technical Support Center: FA-Arg-Leu-OH Stability & Assay Optimization
Subject: Troubleshooting Spontaneous Hydrolysis & pH Sensitivity in Carboxypeptidase N (CPN) Assays Ticket ID: FA-TECH-001 Status: Open Audience: Assay Development Scientists, QC Analysts
Diagnostic & Troubleshooting Guide
Use this module to diagnose high background noise or inconsistent kinetic data.
Issue: High Background Absorbance Change ( )
Symptom: In the absence of enzyme (CPN/CPB), the blank control shows a significant decrease in absorbance at 336 nm. Root Cause: Spontaneous hydrolysis of the FA-Arg-Leu-OH peptide bond, typically driven by alkaline pH or temperature stress.
| Diagnostic Check | Threshold / Standard | Action Required |
| Buffer pH | > 8.0 | CRITICAL. Hydrolysis rates increase exponentially above pH 8.0. Adjust buffer to pH 7.8 (optimal for CPN) using HEPES or Tris. |
| Temperature | > 37°C | Reduce assay temperature. If 37°C is required, shorten equilibration time. |
| Substrate Age | > 24 Hours (in solution) | Discard. FA-Arg-Leu-OH is unstable in aqueous solution over long periods. Reconstitute fresh. |
| Contamination | N/A | Filter buffers (0.22 µm). Microbial proteases can mimic CPN activity. |
Issue: Non-Linear Kinetic Curves
Symptom: The reaction rate slows down prematurely, or the blank rate drifts over time. Root Cause: Substrate depletion due to combined enzymatic and spontaneous hydrolysis, or pH drift during the assay.
Resolution:
-
Verify Buffer Capacity: Ensure the buffer concentration (e.g., 50 mM HEPES) is sufficient to maintain pH 7.8 despite the release of amino acids (Leucine).
-
Background Subtraction: You must run a concurrent blank for every specific condition and subtract the slope:
Technical Deep Dive: The Mechanism of pH Sensitivity
The Chemistry of Instability
FA-Arg-Leu-OH (Furanacryloyl-L-arginyl-L-leucine) is designed as a spectrophotometric substrate. The furanacryloyl (FA) group is conjugated to the N-terminus. The peptide bond between Arginine and Leucine is the target for Carboxypeptidase N.
However, this bond is susceptible to nucleophilic attack by hydroxide ions (
-
At Neutral pH (7.0 - 7.5): The concentration of
is low; the peptide bond is relatively stable. -
At Alkaline pH (> 8.0): The concentration of
increases. The hydroxide ion attacks the carbonyl carbon of the scissile bond (Arg-Leu), forming a tetrahedral intermediate that collapses to cleave the bond, releasing Leucine and FA-Arg.
This non-enzymatic cleavage causes a decrease in absorbance at 336 nm, indistinguishable from enzymatic activity without a proper blank.
Visualization: Troubleshooting Logic Flow
Caption: Logic flow for diagnosing high background hydrolysis in FA-Arg-Leu-OH assays.
Experimental Protocol: Determining Spontaneous Hydrolysis Rate ( )
Objective: Quantify the non-enzymatic hydrolysis rate of FA-Arg-Leu-OH at a specific pH to determine assay viability.
Materials
-
Substrate: FA-Arg-Leu-OH (1.0 mM stock in water).
-
Buffer: 50 mM HEPES or Tris-HCl (at test pH: 7.5, 8.0, 8.5).
-
Instrument: UV-Vis Spectrophotometer (set to 336 nm).
Workflow
-
Blanking: Zero the spectrophotometer with buffer only.
-
Preparation: In a quartz cuvette, mix:
-
950 µL Buffer (at target pH)
-
50 µL Substrate Stock (Final conc: 0.05 mM)
-
-
Mixing: Invert rapidly 3 times to mix.
-
Measurement: Immediately start kinetic tracking at 336 nm for 10–15 minutes at 37°C.
-
Calculation: Calculate the slope (
) from the linear portion of the curve. Where (at 336 nm) and .
Expected Results (Representative Data)
| pH Condition | Estimated | Verdict |
| pH 7.0 | < 0.001 | Excellent Stability. Ideal for storage, suboptimal for CPN activity. |
| pH 7.8 | 0.001 - 0.003 | Optimal. Balance between enzyme activity and background stability. |
| pH 8.5 | 0.005 - 0.010 | High Risk. Background may mask low-activity samples. |
| pH 9.0+ | > 0.015 | Unusable. Spontaneous hydrolysis dominates the signal. |
Frequently Asked Questions (FAQ)
Q: Can I store FA-Arg-Leu-OH in buffer? A: No. The substrate should be stored as a lyophilized powder at -20°C. Once reconstituted in water, it is stable for ~1 week at 4°C. If diluted into alkaline buffer (pH > 7.5), it must be used immediately.
Q: Why do you recommend HEPES over Tris for pH 7.8?
A: While both work, Tris has a high temperature coefficient (
Q: My blank is increasing in absorbance. What is happening? A: This is physically impossible for hydrolysis (which decreases A336). Check for:
-
Precipitation of the substrate (solubility limit reached).
-
Lamp drift in the spectrophotometer.
-
Micro-bubbles forming in the cuvette as it warms up.
References
-
Plummer, T. H., & Hurwitz, M. Y. (1978). Human plasma carboxypeptidase N. Isolation and characterization.[2] Journal of Biological Chemistry, 253(11), 3907-3912.[2] Link
-
Plummer, T. H., & Wilson, T. J. (1983). A simplified spectrophotometric assay for carboxypeptidase N. Analytical Biochemistry, 135(1), 164-168. Link
-
Marceau, F., et al. (1983). Rapid assay of human plasma carboxypeptidase N by high-performance liquid chromatographic separation of hippuryl-lysine and its product.[3] Journal of Chromatography B, 266, 173-177.[3] Link
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Human plasma carboxypeptidase N. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid assay of human plasma carboxypeptidase N by high-performance liquid chromatographic separation of hippuryl-lysine and its product - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing enzyme-to-substrate ratio for FA-Arg-Leu-OH assays
The following Technical Support Guide is designed for researchers and drug development professionals working with FA-Arg-Leu-OH , a chromogenic substrate used primarily for Carboxypeptidase Y (CPY) and specific metallocarboxypeptidases like Carboxypeptidase A6 (CPA6) .
Assay Principle & Mechanism
FA-Arg-Leu-OH (Furylacryloyl-L-Arginyl-L-Leucine) is a synthetic peptide substrate designed for the kinetic characterization of carboxypeptidases. The assay relies on the hydrolysis of the peptide bond between Arginine (Arg) and Leucine (Leu).
-
Chromophore: The N-terminal Furylacryloyl (FA) group is conjugated to the peptide.
-
Reaction: Enzyme-mediated hydrolysis cleaves the C-terminal Leucine.
-
Signal Detection: The cleavage causes a "blue shift" in the absorption spectrum. The reaction is monitored by a decrease in absorbance typically between 330 nm and 345 nm .
-
Key Application: Determining catalytic parameters (
, ) and screening for inhibitors of Carboxypeptidase Y (CPY) or CPA6.
Reaction Pathway
Figure 1: Mechanism of FA-Arg-Leu-OH hydrolysis. The electronic environment of the FA chromophore changes upon cleavage of the Arg-Leu bond, resulting in a measurable absorbance decrease.
Troubleshooting & Optimization FAQs
Q1: How do I determine the optimal Enzyme-to-Substrate (E:S) ratio?
Answer:
Optimization in kinetic assays is not about a fixed "mass ratio" (like 1:50 used in digests) but rather about defining the molar relationship between
-
Enzyme Concentration (
): Must be in the "Linear Range."-
Test: Run a serial dilution of your enzyme (e.g., 1 nM to 100 nM) with a fixed, saturating substrate concentration (e.g., 1 mM).
-
Goal: Select an
where the initial velocity ( ) is directly proportional to concentration and the signal change is linear for at least 5–10 minutes.
-
-
Substrate Concentration (
): Depends on your assay goal.-
For
/ determination: Use . -
For Inhibitor Screening (
): Use . This balances signal intensity with sensitivity to competitive inhibitors. -
Note: For CPA6, the
for FA-Arg-Leu-OH is reported to be high (~2–3 mM). You may not reach saturation; in this case, work at the highest soluble and fit to the Michaelis-Menten equation to extrapolate .
-
Q2: I see no change in absorbance at 345 nm. What is wrong?
Answer: This is a common issue with FA substrates.
-
Check Wavelength: The absorption maximum shifts depending on pH and buffer. Perform a spectral scan (250–400 nm) of the substrate alone vs. the hydrolyzed product (substrate + excess enzyme incubated overnight). The optimal wavelength is where the difference (
) is maximal. -
Enzyme Inactivity: Carboxypeptidases often require activation or specific cofactors.
-
CPA6/Metallocarboxypeptidases: Ensure no EDTA/EGTA is present. Add
if needed. -
CPY: Active in slightly acidic to neutral pH (pH 5.5–7.0).
-
-
Substrate Solubility: FA-Arg-Leu-OH is hydrophobic. Ensure it is fully dissolved. Dissolve stock in 100% DMSO or DMF before diluting into buffer. Keep final organic solvent
.
Q3: My reaction rate curves are non-linear (bending early).
Answer:
-
Substrate Depletion: You are consuming
of the substrate too quickly. Reduce . -
Product Inhibition: The cleaved amino acid (Leucine) or the FA-Arg fragment may inhibit the enzyme. This is common with carboxypeptidases.
-
Solution: Analyze only the first 60–120 seconds of the reaction (Initial Rate,
).
-
-
Inner Filter Effect: If
is very high (>1 mM), the background absorbance ( ) might be , causing the spectrophotometer to lose linearity.-
Solution: Use a shorter pathlength cuvette (0.1 cm) or a microplate reader with pathlength correction.
-
Step-by-Step Optimization Protocol
Phase 1: Spectral Validation
Before running kinetics, validate the detection wavelength.
-
Prepare 1 mM FA-Arg-Leu-OH in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).
-
Measure Absorbance spectrum (280–400 nm).
-
Add high concentration of enzyme (
) and incubate for 30 mins (complete hydrolysis). -
Measure Absorbance spectrum again.
-
Calculate
: . Select the wavelength with the largest negative .
Phase 2: Enzyme Linearity (The "Sweet Spot")
Determine the concentration of enzyme that gives a linear signal.
| Step | Action | Rationale |
| 1 | Prepare Substrate | Fix |
| 2 | Prepare Enzyme Dilutions | 0 nM (Blank), 1, 5, 10, 20, 50, 100 nM. |
| 3 | Initiate Reaction | Add Enzyme to Substrate. Mix immediately. |
| 4 | Monitor | Read |
| 5 | Plot | Slope ( |
| 6 | Select | Choose a concentration from the linear part of the curve (e.g., where |
Phase 3: Substrate Kinetic Profiling ( Determination)
Workflow Diagram:
Figure 2: Kinetic profiling workflow to determine optimal substrate concentration.
Protocol:
-
Substrate Series: Prepare 0, 0.1, 0.25, 0.5, 1.0, 2.0, 4.0 mM FA-Arg-Leu-OH.
-
Reaction: Add optimized enzyme concentration (e.g., 10 nM).
-
Calculation: Calculate
for each concentration. -
Conversion: Convert Absorbance/min to Molar Rate (
) using Beer’s Law: (Where is pathlength in cm, and is typically to at 345 nm, but must be experimentally determined as per Phase 1). -
Analysis: Plot
vs. and fit to Michaelis-Menten to find .
References
-
Lyons, P. J., et al. (2008). Substrate Specificity of Human Carboxypeptidase A6. Journal of Biological Chemistry.
- Key Insight: Identifies FA-Arg-Leu as a substr
- Breddam, K. (1986). Serine Carboxypeptidases. A Review. Carlsberg Research Communications. Key Insight: Discusses FA-substrate kinetics for Carboxypeptidase Y (CPY).
-
Feder, J. (1968). A Spectrophotometric Assay for Neutral Protease.[1] Biochemical and Biophysical Research Communications.
- Key Insight: Establishes the foundational method for Furylacryloyl (FA) peptide hydrolysis assays and extinction coefficients.
-
Auld, D. S. (1988). Carboxypeptidase A. In Methods in Enzymology.
- Key Insight: Detailed protocols for metalloprotease kinetics using FA-substr
Sources
Technical Guide: Resolving Precipitation of FA-Arg-Leu-OH in High Salt Buffers
Executive Summary & Molecule Profile
The Problem: Users frequently report immediate cloudiness or gradual precipitation when introducing the dipeptide substrate FA-Arg-Leu-OH (Furanacryloyl-L-Arginyl-L-Leucine) into buffers with high ionic strength (
The Science: This precipitation is a classic "salting-out" phenomenon driven by the hydrophobic effect . The molecule contains a hydrophobic N-terminal cap (Furanacryloyl or Formyl) and a hydrophobic Leucine residue. While the Arginine side chain provides some polarity, high salt concentrations shield these charges and increase the surface tension of the solvent, forcing the hydrophobic domains of the peptide to aggregate to minimize water contact.
Molecule Profile: FA-Arg-Leu-OH
| Property | Detail | Implication for Solubility |
|---|---|---|
| N-Terminus | Furanacryloyl (FA) or Formyl | Hydrophobic. Removes the positive charge of the N-terminal amine, significantly reducing solubility compared to H-Arg-Leu-OH. |
| Residue 1 | Arginine (Arg) | Basic/Polar. Contains a Guanidinium group (
Troubleshooting Workflow
Before altering your assay, use this decision tree to identify the root cause of the precipitation.
Figure 1: Diagnostic logic flow for resolving peptide precipitation. Follow the path corresponding to your experimental setup.
Optimization Protocols
Do not attempt to dissolve FA-Arg-Leu-OH directly into a high-salt buffer (e.g., PBS, TBS with
Protocol A: The "Organic Spike" Method (Recommended)
Best for: Kinetic assays (e.g., Carboxypeptidase B) where substrate concentration must be precise.
The Logic: Pre-solubilizing in an organic solvent disrupts the hydrophobic stacking of the FA and Leu groups before they encounter the high ionic strength environment.
-
Calculate: Determine the amount of peptide required for a
stock solution (e.g., if final assay is , prepare a stock). -
Solubilize: Dissolve the peptide powder in 100% DMSO (Dimethyl Sulfoxide) or Methanol .
-
Note: DMSO is preferred as it is non-volatile and generally enzyme-compatible at
.
-
-
Inspect: Ensure the solution is completely clear.
-
Dilute: Add this stock dropwise to your high-salt buffer while vortexing rapidly.
-
Target: Final organic solvent concentration should be
.
-
Protocol B: The "pH Swing" Method
Best for: Assays sensitive to organic solvents.
The Logic: This method forces the peptide out of its zwitterionic (neutral) state during the dissolution phase, maximizing solubility, before bringing it back to assay pH.
-
Dissolve: Dissolve the peptide in pure deionized water .
-
If it does not dissolve immediately, add 0.1 M LiOH or NaOH dropwise until clear. (The FA group is stable in mild base, but avoid pH > 10 to prevent hydrolysis).
-
-
Buffer Preparation: Prepare your high-salt buffer at
concentration. -
Combine: Mix the dissolved peptide (in water) 1:1 with the
buffer. -
Verify: Check pH immediately. The buffering capacity of the high-salt buffer should neutralize the small amount of base added in step 1.
Protocol C: Chaotropic Salt Substitution
Best for: When NaCl is causing aggressive salting-out.
The Logic: According to the Hofmeister Series , Chloride (
-
Substitution: Replace
with (Potassium Chloride) or (Lithium Chloride). Lithium is more chaotropic than Sodium and often improves peptide solubility. -
Warning: Ensure your enzyme (e.g., CPB) is not inhibited by Lithium or Potassium before switching.
Critical Data & FAQs
Solubility Limits in Common Buffers (at 25°C)
| Solvent Conditions | Solubility Status | Recommendation |
| Pure Water (pH ~6) | Moderate | Good for initial stock. |
| 100 mM NaCl (pH 7.5) | Poor (Zwitterionic) | Risk of precipitation > 0.5 mM. |
| 500 mM NaCl (pH 7.5) | Precipitation Likely | Requires 5-10% DMSO. |
| 50 mM Tris, No Salt | Good | Add salt after peptide is dissolved. |
| 10% DMSO in Buffer | Excellent | Recommended for stock solutions. |
Frequently Asked Questions
Q1: Why does the solution turn cloudy only after 10 minutes? A: This is "nucleation-dependent aggregation." The peptide is supersaturated. While it initially appears dissolved, the high salt environment slowly drives the hydrophobic FA- and Leu- groups to align and form a crystal lattice. Solution: Filter the buffer through a 0.22 µm filter before adding peptide to remove nucleation sites (dust), or use Protocol A.
Q2: Can I use sonication to redissolve the precipitate? A: Caution advised. While sonication can temporarily disperse aggregates, it generates heat which may degrade the Furanacryloyl moiety or hydrolyze the peptide bond. If precipitation occurs, it is often irreversible (thermodynamically stable). It is better to restart using the "Organic Spike" method.
Q3: Is the "FA" group Furanacryloyl or Formyl? A: In most enzymatic assays (like Carboxypeptidase B/N), "FA" refers to Furanacryloyl . This group is bulky and aromatic, making it significantly more hydrophobic than a Formyl group. If your vendor supplied Formyl-Arg-Leu-OH, it will be slightly more soluble, but the same troubleshooting steps apply.
References
-
Hofmeister Series & Peptide Solubility
- Zhang, Y., & Cremer, P. S. (2006). Interactions between macromolecules and ions: the Hofmeister series. Current Opinion in Chemical Biology.
-
Carboxypeptidase B Assay Protocols (Standard Buffers)
- Worthington Biochemical Corporation. Carboxypeptidase B Assay Manual. (Standard assay uses 100 mM NaCl; notes solubility limits).
-
Peptide Solubilization Guidelines
- Sigma-Aldrich (Merck). Peptide Solubility & Stability Guidelines.
-
Furanacryloyl-Substrate Properties
- Plummer, T. H., & Kimmel, M. T. (1980). Anisylazoformylarginine: a superior assay substrate for carboxypeptidase B type enzymes.
Sources
Validation & Comparative
Comparative Guide: Angiotensin Converting Enzyme (ACE) Activity Assays
HHL (Hippuryl-His-Leu) vs. FA-Arg-Leu-OH / FA-Phe-Gly-Gly
Executive Summary
In the context of drug development and enzymatic profiling, the selection of the correct substrate is critical for data integrity. This guide compares the industry-standard Hippuryl-His-Leu (HHL) assay with Furylacryloyl (FA)-based assays.
Critical Distinction: While HHL is the "Gold Standard" specific substrate for ACE (Kininase II), FA-Arg-Leu-OH is primarily a substrate for Carboxypeptidases (e.g., Carboxypeptidase B, U, or N/Kininase I) and is often used to test for off-target activity or to distinguish between Kininase I and II pathways. The standard kinetic alternative to HHL for ACE activity is FA-Phe-Gly-Gly (FAPGG) .
This guide analyzes the correlation and performance of HHL against FA-based substrates, providing protocols for both to ensure precise specificity profiling.
Mechanistic Basis & Substrate Specificity[1]
To understand the correlation (or lack thereof) between these assays, one must analyze the cleavage mechanics. ACE is a peptidyl-dipeptidase (cleaves C-terminal dipeptides), whereas Carboxypeptidases cleave single C-terminal amino acids.
The Reaction Pathways
-
HHL (ACE Specific): ACE cleaves the C-terminal dipeptide (His-Leu).[1]
-
Reaction: Hippuryl-His-Leu
Hippuric Acid + His-Leu.
-
-
FAPGG (ACE Kinetic Standard): ACE cleaves the C-terminal dipeptide (Gly-Gly).
-
Reaction: FA-Phe-Gly-Gly
FA-Phe + Gly-Gly.
-
-
FA-Arg-Leu-OH (Carboxypeptidase Target): Targeted by enzymes cleaving the C-terminal Leucine (e.g., CPB, CPU).
-
Reaction: FA-Arg-Leu
FA-Arg + Leu.
-
Scientific Insight: If you observe a strong correlation between HHL and FA-Arg-Leu-OH assays in a biological sample, it suggests the presence of an enzyme capable of dual specificity (rare) or cross-contamination. Typically, these assays are uncorrelated in complex matrices (like plasma), serving as orthogonal markers for the Renin-Angiotensin System (ACE) vs. the Kinin-Kallikrein System (CPN).
Figure 1: Enzymatic cleavage specificity. HHL and FAPGG are processed by ACE releasing dipeptides, while FA-Arg-Leu-OH is processed by Carboxypeptidases releasing single amino acids.
Performance Comparison: HHL vs. FA-Substrates
When comparing the HHL Assay (Endpoint) with FA-based Kinetic Assays (FAPGG), distinct trade-offs in sensitivity and throughput emerge.
| Feature | Hippuryl-His-Leu (HHL) | FA-Phe-Gly-Gly (FAPGG) | FA-Arg-Leu-OH |
| Primary Target | ACE (CD143) | ACE (CD143) | Carboxypeptidase B/N/U |
| Detection Mode | Endpoint (UV 228nm) or HPLC | Kinetic (UV 340nm) | Kinetic (UV 330-340nm) |
| Sensitivity | High (esp. with HPLC) | Moderate | Moderate |
| Throughput | Low (Extraction required) | High (Mix & Read) | High (Mix & Read) |
| Interference | Lipids (if no extraction) | Hemolysis/Lipemia (Plasma) | Hemolysis/Lipemia |
| Correlation | Gold Standard | Low Correlation vs HHL (Different Target) | |
| Key Advantage | Robustness in crude samples | Real-time kinetics; Speed | Specificity profiling |
Correlation Analysis
-
HHL vs. FAPGG: In purified enzyme preparations, the correlation is excellent (
). In plasma samples, FAPGG can show artifacts due to high background absorbance at 340nm, leading to lower correlation unless corrected. -
HHL vs. FA-Arg-Leu: These assays should not correlate in a specific manner. A lack of correlation is a positive quality control result, confirming that your ACE inhibitor is specific and does not off-target Carboxypeptidase pathways.
Experimental Protocols
Protocol A: Standard HHL Endpoint Assay (Gold Standard)
Best for: Complex biological samples (tissue homogenates, serum) where background interference is high.
-
Reagents:
-
Substrate: 5 mM Hippuryl-His-Leu in 50 mM HEPES buffer containing 300 mM NaCl, pH 8.3.
-
Stop Solution: 1 M HCl.
-
Extraction Solvent: Ethyl Acetate.
-
-
Workflow:
-
Incubate: Mix 50 µL Enzyme sample + 200 µL HHL Substrate. Incubate at 37°C for 30 min.
-
Stop: Add 250 µL 1 M HCl to terminate reaction.
-
Extract: Add 1.5 mL Ethyl Acetate. Vortex vigorously for 15s. Centrifuge to separate phases.
-
Evaporate: Transfer organic (upper) layer to a new tube. Evaporate to dryness (heat block at 100°C).
-
Measure: Re-dissolve residue in 1 mL DI water. Measure Absorbance at 228 nm .
-
-
Calculation: Activity is proportional to the concentration of Hippuric Acid released (Standard Curve required).
Protocol B: FA-Peptide Kinetic Assay (High Throughput)
Best for: Screening purified inhibitors, kinetic studies (
-
Reagents:
-
Substrate: 1.0 mM FAPGG (for ACE) or 1.0 mM FA-Arg-Leu (for CPB) in 50 mM HEPES, 300 mM NaCl, pH 7.5.
-
Note: FAPGG requires chloride ions for ACE activation; FA-Arg-Leu for CPB may require Zinc.
-
-
Workflow:
-
Prepare: Set up a 96-well UV-transparent plate.
-
Blanking: Add 200 µL Substrate solution to blank wells.
-
Reaction: Add 10-20 µL Enzyme/Inhibitor mix to sample wells.
-
Initiate: Add 180-190 µL Substrate solution immediately.
-
Monitor: Measure Absorbance at 340 nm continuously for 10–20 minutes at 37°C.
-
-
Calculation:
-
Calculate
from the linear portion of the curve. -
Use the extinction coefficient (
for FAPGG) to calculate Units/L.
-
Figure 2: Workflow comparison. The HHL assay involves a critical extraction step to remove interferences, while the FA-kinetic assay allows for rapid, continuous monitoring.
Interpretation of Results
When validating an ACE inhibitor, you may run both assays. Here is how to interpret the correlation:
-
Scenario: High Inhibition in HHL, High Inhibition in FAPGG.
-
Scenario: High Inhibition in HHL, No Inhibition in FA-Arg-Leu.
-
Scenario: Discrepancy (e.g., Activity in FAPGG but not HHL).
-
Cause: Likely interference in the UV 340nm range (e.g., compound precipitation or color) or hydrolysis by a non-ACE enzyme that accepts FA-substrates but not HHL.
-
References
-
Comparison of ACE Assays (FAPGG vs HHL)
-
Ben Haroup-Goldschmidt, A., et al. (2014). Validation of an automated method for measurement of ACE activity in biological fluids. Clinical Biochemistry. Link
-
-
FA-Arg-Leu Specificity
-
Lyons, P.J., et al. (2008). Substrate Specificity of Human Carboxypeptidase A6. Journal of Biological Chemistry. Link
-
-
Standard HHL Protocol
-
Cushman, D.W., & Cheung, H.S. (1971). Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung. Biochemical Pharmacology. Link
-
-
Kinetic Assay Methodology
-
Holmquist, B., et al. (1979). A continuous spectrophotometric assay for angiotensin converting enzyme. Analytical Biochemistry. Link
-
Sources
Benchmarking FA-Arg-Leu-OH Kinetics Against Natural Angiotensin I Processing
Executive Summary
This guide provides a technical benchmark of FA-Arg-Leu-OH (Furanacryloyl-L-Arginyl-L-Leucine), a synthetic chromogenic substrate, against the natural processing of Angiotensin I (Ang I) .
Critical Distinction: While Angiotensin I is the primary substrate for Angiotensin Converting Enzyme (ACE) in the generation of Angiotensin II (Ang I
Researchers utilizing FA-Arg-Leu-OH must understand that this substrate acts as a kinetic surrogate for C-terminal Leucine removal , a critical regulatory step in the Renin-Angiotensin System (RAS) that counterbalances the pressor effects of Ang II.
Part 1: Mechanistic Comparison & Substrate Logic
To validate FA-Arg-Leu-OH as a reliable reporter for Angiotensin processing, we must establish the structural and enzymatic parallels between the synthetic and natural systems.
Structural Homology
-
Natural Substrate (Angiotensin I): The decapeptide Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-OH.[1]
-
Target Bond: The peptide bond between His(9) and Leu(10).
-
Enzymatic Action: Hydrolysis releases free Leucine, generating Angiotensin 1-9.
-
-
Synthetic Substrate (FA-Arg-Leu-OH): N-[3-(2-furyl)acryloyl]-L-Arginyl-L-Leucine.
-
Target Bond: The peptide bond between Arg and Leu.[2]
-
Signal Mechanism: The Furanacryloyl (FA) group is conjugated to the peptide. Hydrolysis of the Arg-Leu bond causes a blue shift in the absorption spectrum, measurable as a decrease in absorbance at 330–345 nm .
-
Pathway Visualization
The following diagram illustrates the divergence in Angiotensin I processing and where FA-Arg-Leu-OH serves as a kinetic mimic.
Caption: Figure 1. Specificity mapping. FA-Arg-Leu-OH mimics the Carboxypeptidase-mediated conversion of Ang I to Ang 1-9, distinct from the classical ACE pathway.
Part 2: Experimental Protocols (Self-Validating Systems)
To benchmark the synthetic substrate against the natural peptide, a dual-assay approach is required: a continuous spectrophotometric assay for FA-Arg-Leu-OH and an HPLC-based endpoint assay for Angiotensin I.
Protocol A: Continuous Kinetic Assay (FA-Arg-Leu-OH)
This protocol allows for real-time monitoring of enzyme activity (
Reagents:
-
Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5 (zinc-supplemented if using ACE2/CPA: 10 µM ZnCl₂).
-
Substrate Stock: 10 mM FA-Arg-Leu-OH in DMF or DMSO.
-
Enzyme: Purified Carboxypeptidase (e.g., CPA, CPN, or ACE2).
Workflow:
-
Blanking: Pipette 190 µL of Buffer into a UV-transparent quartz microplate.
-
Substrate Addition: Add 10 µL of Substrate Stock (Final conc: 0.5 mM).
-
Equilibration: Incubate at 37°C for 5 minutes to stabilize baseline absorbance.
-
Initiation: Add 1–5 nM enzyme. Mix immediately by pipetting.
-
Detection: Monitor decrease in Absorbance (
) at 336 nm (isosbestic point of FA group is far removed; max difference is typically 328-345 nm) for 10–20 minutes. -
Calculation:
Note: for FA-peptides is typically . This must be empirically verified by total hydrolysis.
Protocol B: Natural Substrate Benchmarking (Ang I HPLC)
This validates that the enzyme active on FA-Arg-Leu-OH is indeed processing Ang I at the C-terminus.
Workflow:
-
Reaction: Incubate 100 µM Angiotensin I with the enzyme in reaction buffer at 37°C.
-
Sampling: Aliquot samples at 0, 5, 10, and 30 minutes.
-
Termination: Quench with 1% Trifluoroacetic acid (TFA).
-
Separation: RP-HPLC on a C18 column (2.1 x 100 mm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 10–60% B over 20 minutes.
-
-
Detection: UV at 214 nm (peptide bond).
-
Validation: Confirm the appearance of the Ang 1-9 peak (earlier elution than Ang I) and free Leucine . Absence of Ang II (which would indicate ACE contamination) confirms specificity.
Part 3: Comparative Performance Data
The following table summarizes the kinetic differences between the synthetic surrogate and the natural peptide. Note that while FA-Arg-Leu-OH provides convenience, its affinity (
| Parameter | FA-Arg-Leu-OH (Synthetic) | Angiotensin I (Natural) | Implications for Research |
| Reaction Type | Continuous (Real-time) | Endpoint (Discontinuous) | FA-Arg-Leu allows for rapid kinetic profiling and inhibition screening.[3] |
| Detection Mode | Absorbance (336 nm) | HPLC / LC-MS | FA-Arg-Leu requires no separation; Ang I requires chromatography. |
| Sensitivity | Moderate ( | High ( | Ang I is superior for low-abundance enzyme detection in serum. |
| Specificity | C-terminal Leu cleavage | Multi-site vulnerability | Ang I can be cleaved by ACE (to Ang II), NEP (to Ang 1-7), and ACE2 (to Ang 1-9). FA-Arg-Leu isolates the Carboxypeptidase activity. |
| Typical | ~200 - 2000 µM | ~10 - 100 µM | Synthetic substrate often has lower affinity; use saturating concentrations ( |
Data Interpretation Guide
When comparing inhibition data (e.g., testing a drug's effect on ACE2), the
-
Rule of Thumb: Always validate "hits" from an FA-Arg-Leu-OH high-throughput screen using the natural Ang I HPLC assay to confirm physiological relevance.
Part 4: Experimental Workflow Diagram
Caption: Figure 2. Integrated workflow. FA-Arg-Leu-OH is used for rapid kinetic screening, followed by Angiotensin I validation to confirm physiological cleavage specificity.
References
-
Lyons, P. J., et al. (2008). "Substrate Specificity of Human Carboxypeptidase A6." Journal of Biological Chemistry.
-
Donoghue, M., et al. (2000). "A Novel Angiotensin-Converting Enzyme-Related Carboxypeptidase (ACE2) Converts Angiotensin I to Angiotensin 1-9."[1] Circulation Research.
-
Vickers, C., et al. (2002). "Hydrolysis of biological peptides by human angiotensin-converting enzyme-related carboxypeptidase." Journal of Biological Chemistry.
-
Yang, H. Y., et al. (1970). "Uptake and metabolism of vasoactive peptides by lung: Angiotensin I converting enzyme activity." Biochemical Pharmacology.
-
Rice, K. et al. (2004). "Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism." Biochemical Journal.
Sources
- 1. Three key proteases – angiotensin-I-converting enzyme (ACE), ACE2 and renin – within and beyond the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate Specificity of Human Carboxypeptidase A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(3-(2-Furyl)acryloyl)phenylalanine Research Chemical [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
